2(3H)-Furanone, dihydro-5-(2-phenylethyl)-
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Overview
Description
2(3H)-Furanone, dihydro-5-(2-phenylethyl)- is an organic compound belonging to the class of furanones It is characterized by a furanone ring structure with a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-(2-phenylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenylethyl derivatives and furanone precursors, which undergo cyclization in the presence of catalysts and under specific temperature and pressure conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-5-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.
Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated furanone derivatives .
Scientific Research Applications
2(3H)-Furanone, dihydro-5-(2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 2(3H)-Furanone, dihydro-5-(2-phenylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-4-methoxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one: This compound shares a similar furanone structure with a phenylethyl group but differs in the presence of additional hydroxyl and methoxy substituents.
4-Hydroxy-6-(4-methoxyphenethyl)-2H-pyran-2-one: Another similar compound with a furanone ring and phenylethyl group, but with different substituents.
Uniqueness
2(3H)-Furanone, dihydro-5-(2-phenylethyl)- is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
CAS No. |
112606-95-8 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-(2-phenylethyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O2/c13-12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
ONECXZFGYJSVIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1CCC2=CC=CC=C2 |
Origin of Product |
United States |
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